![molecular formula C16H17N3OS B12866017 4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12866017.png)
4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a naphthalene moiety, which can contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a nucleophilic substitution reaction using 1-methyl-2-naphthol and an appropriate leaving group.
Final Assembly: The final compound is obtained by coupling the triazole intermediate with the naphthalene derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
作用機序
The mechanism of action of 4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The naphthalene moiety can intercalate into DNA, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
4-Ethyl-5-(1-naphthylmethyl)-4H-[1,2,4]triazole-3-thiol: Similar structure but lacks the methyl group on the naphthalene ring.
4-Ethyl-5-(2-naphthylmethyl)-4H-[1,2,4]triazole-3-thiol: Similar structure but with the naphthalene moiety attached at a different position.
Uniqueness
4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the 1-methyl-naphthalene group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
特性
分子式 |
C16H17N3OS |
|---|---|
分子量 |
299.4 g/mol |
IUPAC名 |
4-ethyl-3-[(1-methylnaphthalen-2-yl)oxymethyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H17N3OS/c1-3-19-15(17-18-16(19)21)10-20-14-9-8-12-6-4-5-7-13(12)11(14)2/h4-9H,3,10H2,1-2H3,(H,18,21) |
InChIキー |
HNYDLTQVLNIVHI-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NNC1=S)COC2=C(C3=CC=CC=C3C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


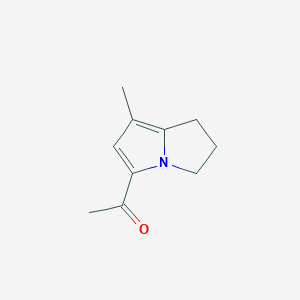
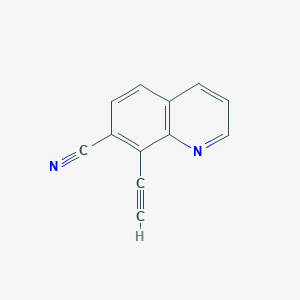
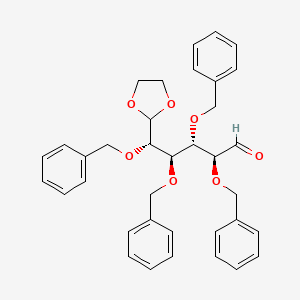
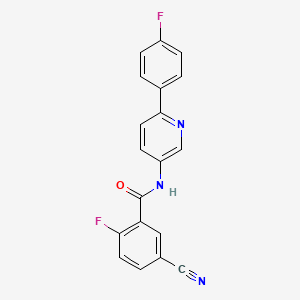
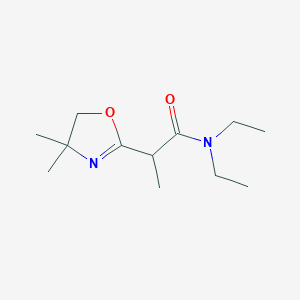
![1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)

![2-Bromo-7-methylbenzo[d]oxazole](/img/structure/B12865997.png)
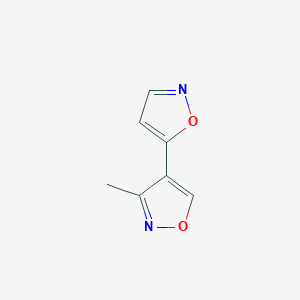

![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
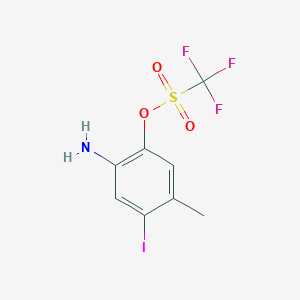
![2-Bromo-6-fluorobenzo[d]oxazole](/img/structure/B12866040.png)
